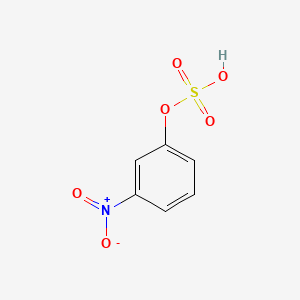

m-Nitrophenyl sulfate

Description

Contextualizing Aryl Sulfate (B86663) Research in Biological and Chemical Systems

Aryl sulfates are a class of organic compounds characterized by a sulfate group attached to a phenyl or other aromatic ring. Their significance spans both biological and chemical disciplines. In biological systems, the sulfation of phenolic compounds to form aryl sulfates is a crucial step in Phase II metabolism, a process that facilitates the detoxification and excretion of various endogenous and exogenous substances. acs.org This biotransformation is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the acceptor phenol (B47542). nih.gov The resulting sulfated molecules, including steroids, catecholamines, and glycosaminoglycans, exhibit a wide range of biological activities, such as antithrombotic, antimicrobial, and anti-inflammatory effects. researchgate.netresearchgate.net

Conversely, the hydrolysis of aryl sulfates is carried out by a class of enzymes known as arylsulfatases (EC 3.1.6.1). scirp.org These enzymes are found in a vast array of organisms, from bacteria to humans, and play a vital role in regulating the sulfation state of messenger molecules and mineralizing organic sulfur. scirp.orgnih.gov The function and activity of these enzymes are often studied using synthetic aryl sulfate substrates.

In the realm of chemical research, aryl sulfates have gained attention as versatile chemical motifs. A notable application is in the development of self-immolative linkers for antibody-drug conjugates (ADCs). sci-hub.seacs.org For instance, the Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) linker is designed to be stable in plasma but can be triggered to release a phenolic payload molecule under specific biological or chemical conditions. researchgate.netsci-hub.se The synthesis of these complex molecules has been advanced by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a reliable method for creating stable S-O linkages. researchgate.netacs.org

Overview of Scholarly Research Trajectories Involving m-Nitrophenyl Sulfate

While its isomer, p-nitrophenyl sulfate, is extensively used as a standard chromogenic substrate for assaying arylsulfatase activity, research involving this compound has followed more specialized trajectories. scirp.orgresearchgate.net Scholarly investigations into this compound primarily focus on its synthesis, its role in the study of molecular recognition, and its comparative use alongside its isomers.

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅NO₆S | nih.gov |

| Molecular Weight | 219.17 g/mol | nih.gov |

| IUPAC Name | (3-nitrophenyl) hydrogen sulfate | nih.gov |

| CAS Number | 3233-64-5 | nih.gov |

| Canonical SMILES | C1=CC(=CC(=C1)OS(=O)(=O)O)N+[O-] | nih.gov |

One significant area of research has been the synthesis of this compound, often in conjunction with its ortho- and para-isomers, to serve as novel sulfate donors for enzymatic transformations catalyzed by PAPS-independent aryl sulfotransferases. researchgate.net

A distinct and prominent research trajectory for this compound is its incorporation into complex synthetic molecules designed for anion recognition. Scientists have synthesized tripodal-based hexaurea receptors functionalized with m-nitrophenyl groups. researchgate.netacs.orgacs.org These studies demonstrated that such receptors show strong and selective binding affinity for the sulfate anion over other inorganic oxoanions like nitrate (B79036) and phosphate (B84403). researchgate.netacs.org The m-nitrophenyl group plays a crucial role in these systems, influencing the electronic properties and the precise three-dimensional structure of the receptor's binding cavity, which is stabilized by multiple hydrogen-bonding interactions. researchgate.netacs.orgacs.org The synthesis of these receptors involves reacting a core structure with m-nitrophenyl isocyanate. acs.org

The research applications of this compound are often understood in comparison to its isomers, which have found different niches in scientific studies.

| Isomer | Primary Research Applications | Reference |

|---|---|---|

| This compound | - Functional group in synthetic receptors for anion (sulfate) recognition.

| researchgate.netresearchgate.netacs.orgacs.org |

| o-Nitrophenyl sulfate | - Synthesized as a potential sulfate donor for enzymatic sulfation. | researchgate.net |

| p-Nitrophenyl sulfate | - Standard chromogenic substrate for arylsulfatase activity assays.

| nih.govscirp.orgsigmaaldrich.comcaymanchem.comresearchgate.net |

Structure

3D Structure

Properties

CAS No. |

3233-64-5 |

|---|---|

Molecular Formula |

C6H5NO6S |

Molecular Weight |

219.17 g/mol |

IUPAC Name |

(3-nitrophenyl) hydrogen sulfate |

InChI |

InChI=1S/C6H5NO6S/c8-7(9)5-2-1-3-6(4-5)13-14(10,11)12/h1-4H,(H,10,11,12) |

InChI Key |

YYRNJDMXUHLLJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OS(=O)(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Strategies for M Nitrophenyl Sulfate and Its Derivatives

Methodologies for Sulfate (B86663) Esterification and Functional Group Introduction

The synthesis of m-nitrophenyl sulfate (m-NPS) is primarily achieved by the sulfation of m-nitrophenol. This transformation involves the formation of a sulfate ester, a process that can be accomplished through various chemical and enzymatic methods. The choice of method often depends on the desired scale, purity requirements, and the presence of other functional groups in more complex substrates.

Chemical Synthesis: Chemical sulfation of phenols typically involves reaction with a sulfating agent in the presence of a base. Several reagents have been established for this purpose, with sulfur trioxide complexes being among the most common. These complexes, such as the sulfur trioxide pyridine (B92270) complex (SO₃·pyridine) or sulfur trioxide dimethylformamide complex (SO₃·DMF), offer a controlled source of SO₃, mitigating its high reactivity. The reaction proceeds by the electrophilic attack of sulfur trioxide on the phenolic oxygen of m-nitrophenol. Pyridine or another base acts as both the solvent and an acid scavenger.

Another prevalent method is the use of chlorosulfonic acid (ClSO₃H). This highly reactive reagent readily sulfates phenols, but the reaction must be carefully controlled due to the vigorous evolution of hydrogen chloride (HCl) gas.

The general scheme for the chemical synthesis of aryl sulfates from the corresponding phenol (B47542) involves the reaction of the phenol with a suitable sulfating agent, often in an organic solvent with a base like pyridine to neutralize the acidic byproduct. A direct synthesis for this compound has been described using such established chemical methods researchgate.net.

| Sulfating Agent | Typical Base/Solvent | Key Characteristics |

|---|---|---|

| Sulfur trioxide pyridine complex (SO₃·pyridine) | Pyridine | Mild and controlled sulfating agent; suitable for sensitive substrates. |

| Sulfur trioxide dimethylformamide complex (SO₃·DMF) | Dimethylformamide (DMF) | Effective alternative to the pyridine complex; reaction conditions can be varied. |

| Chlorosulfonic acid (ClSO₃H) | Pyridine or Triethylamine / Dichloromethane | Highly reactive and efficient; requires careful handling due to corrosive nature and HCl byproduct. |

Enzymatic Synthesis: A chemoenzymatic approach offers a green alternative to traditional chemical methods, often providing high regioselectivity under mild conditions. Aryl sulfotransferases (ASTs) are enzymes that catalyze the transfer of a sulfonate group from a donor molecule to an acceptor, such as a phenol. While the natural sulfate donor in biological systems is 3'-phosphoadenosine-5'-phosphosulfate (PAPS), its cost and instability make it impractical for large-scale synthesis.

A more common strategy employs PAPS-independent bacterial aryl sulfotransferases, which can utilize simple and readily available aryl sulfates like p-nitrophenyl sulfate (p-NPS) as the sulfate donor researchgate.net. In this process, the enzyme transfers the sulfate group from p-NPS to the target phenol (e.g., m-nitrophenol), regenerating the enzyme and releasing p-nitrophenol as a byproduct. This method has been successfully used for the sustainable sulfation of various biologically active compounds researchgate.net.

Synthesis of m-Nitrophenyl-Containing Scaffolds for Receptor Development

The m-nitrophenyl group is a recognized pharmacophore in medicinal chemistry, and its incorporation into larger, more complex scaffolds is a key strategy in the development of molecules targeted at biological receptors acs.org. The synthesis of these scaffolds often involves multi-step sequences where the m-nitrophenyl moiety is introduced early and carried through subsequent transformations.

A notable example is the synthesis of 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives bearing an m-nitrophenyl group. These compounds have been investigated for their potential as anticancer agents nih.govresearchgate.net. The synthesis begins with the cyclocondensation of a 1,3-dicarbonyl compound, specifically 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone, with cyanothioacetamide. This reaction, typically catalyzed by a base such as piperidine (B6355638) in refluxing ethanol, regioselectively yields the core 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione scaffold nih.gov.

From this core structure, further derivatization is possible. For instance, the thione group can be alkylated by reacting with various N-aryl-2-chloroacetamides in the presence of sodium acetate. This yields a series of (5,6,7,8-tetrahydroisoquinolin-3-ylthio)acetamides, expanding the molecular diversity for structure-activity relationship studies nih.gov.

Another class of relevant scaffolds is the 1-aryl-1,2,3,4-tetrahydroisoquinolines, which have been studied for their anticonvulsant potential mdpi.com. The synthesis of these molecules can be achieved through established methods, and derivatives containing the m-nitrophenyl group at the 1-position are key targets. Subsequent reduction of the nitro group to an amine provides another point for diversification of the scaffold mdpi.com. These synthetic routes demonstrate how the m-nitrophenyl group can be strategically integrated into complex heterocyclic systems designed to interact with specific biological targets.

| Scaffold Class | Key Synthetic Step | Potential Application | Reference |

|---|---|---|---|

| 5,6,7,8-Tetrahydroisoquinolines | Regioselective cyclocondensation of a dicarbonyl compound with cyanothioacetamide. | Anticancer agents | nih.gov |

| 1-Aryl-1,2,3,4-tetrahydroisoquinolines | Synthesis via Pictet-Spengler or Bischler-Napieralski reactions, followed by reduction. | Anticonvulsant agents | mdpi.com |

Strategies for Derivatization to Yield Biochemical Probes and Substrates

Derivatives of this compound serve as valuable tools in biochemistry, particularly as substrates for enzyme assays. The underlying strategy involves creating a molecule that is transformed by a specific enzyme to produce an easily detectable signal.

Nitrophenyl sulfates, in general, are excellent chromogenic substrates for sulfatase enzymes (also known as arylsulfatases) caymanchem.com. Sulfatases are a class of enzymes that catalyze the hydrolysis of sulfate esters. When a sulfatase acts upon a nitrophenyl sulfate substrate, it cleaves the sulfate ester bond, releasing the corresponding nitrophenol caymanchem.com.

The utility of this system lies in the optical properties of nitrophenols. While nitrophenyl sulfate itself is colorless, the resulting nitrophenolate ion (formed under alkaline assay conditions) has a distinct yellow color that can be quantified spectrophotometrically, typically by measuring absorbance around 400 nm caymanchem.commedchemexpress.com. The rate of color formation is directly proportional to the enzyme's activity.

While p-nitrophenyl sulfate (p-NPS) is the most commonly used substrate for this purpose, the ortho- and meta-isomers, including this compound, can also be synthesized and used as substrates researchgate.netscientificlabs.co.uksigmaaldrich.com. Employing different isomers like m-NPS can be useful for studying the substrate specificity and catalytic mechanism of different sulfatase enzymes. The synthesis of m-NPS provides a tool to probe how the position of the nitro group affects binding and catalysis within the enzyme's active site. This makes m-NPS a valuable biochemical probe for enzyme characterization.

This strategy of using a nitrophenyl-derivatized molecule as a latent chromophore is a cornerstone of biochemical assays and has been widely applied to create substrates for various enzymes beyond sulfatases caymanchem.comscientificlabs.co.uksigmaaldrich.com.

Spectroscopic and Chromatographic Methodologies in M Nitrophenyl Sulfate Research

Spectrophotometric Analysis in Reaction Kinetics and Assay Development

Spectrophotometry is a cornerstone technique in the study of m-nitrophenyl sulfate (B86663), primarily because its hydrolysis product, m-nitrophenol, is a chromogenic compound. This property allows for direct and continuous monitoring of reactions, making it an invaluable tool for kinetic studies and the development of enzyme assays.

UV-Visible Spectroscopy for Monitoring Hydrolytic Pathways

The hydrolysis of m-nitrophenyl sulfate, whether enzyme-catalyzed or chemical, yields m-nitrophenol and a sulfate ion. While this compound itself has minimal absorbance in the visible range, its product, m-nitrophenol, exhibits strong absorbance in the UV-visible spectrum. The wavelength of maximum absorbance (λmax) for 3-nitrophenol (B1666305) is approximately 275 nm, with a secondary broad absorption band that extends from 340 nm into the visible region, giving it a pale yellow color. docbrown.info

This distinct spectral property is exploited to monitor the progress of the hydrolysis reaction. As the reaction proceeds, the concentration of m-nitrophenol increases, leading to a corresponding increase in absorbance at its λmax. By measuring this change over time, researchers can track the formation of the product and, consequently, the consumption of the this compound substrate. The relationship between absorbance and concentration is defined by the Beer-Lambert law, allowing for quantitative analysis of the hydrolytic pathway.

Kinetic Spectrophotometric Approaches for Reaction Rate Determination

Building on the principles of UV-Visible spectroscopy, kinetic spectrophotometric methods are employed to determine the rate of reactions involving this compound. By continuously monitoring the absorbance of the product (m-nitrophenol) at a fixed wavelength, a reaction progress curve can be generated. The initial rate of the reaction is determined from the slope of the linear portion of this curve.

This approach is fundamental for studying enzyme kinetics, particularly for sulfatases that use nitrophenyl sulfates as substrates. scirp.org For instance, the Michaelis-Menten kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), can be calculated by measuring the initial reaction rates at various substrate concentrations. scirp.org Studies on the analogous compound, p-nitrophenyl sulfate, have demonstrated the use of this technique to determine activation energies and study the influence of pH and temperature on reaction rates, methodologies that are directly applicable to this compound research. scirp.orgresearchgate.net

Advanced Chromatographic Separation and Quantification Techniques

Chromatography is an essential tool for the separation, identification, and quantification of this compound and its related metabolites from complex biological or environmental samples. High-Performance Liquid Chromatography (HPLC) is the most widely used technique due to its high resolution, sensitivity, and versatility.

High-Performance Liquid Chromatography (HPLC) for Analytical Separation

HPLC, particularly in the reversed-phase mode (RP-HPLC), is highly effective for the analytical separation of this compound. In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. The more polar this compound will elute earlier than its less polar hydrolysis product, m-nitrophenol.

Method development in HPLC involves optimizing several parameters, including the choice of the stationary phase, the composition of the mobile phase (e.g., the ratio of water to an organic modifier like acetonitrile (B52724) or methanol), pH, and flow rate. onyxipca.comthermofisher.com UV detectors are commonly used for quantification, set at a wavelength where the analyte of interest has strong absorbance. nih.gov This technique is crucial for assessing the purity of this compound standards and for quantifying the compound in various research samples.

Ion-Pair Reversed-Phase HPLC for Conjugate Analysis in Research Samples

A significant challenge in the reversed-phase HPLC analysis of highly polar and ionic compounds like this compound is their poor retention on nonpolar stationary phases. To overcome this, ion-pair reversed-phase HPLC is employed. This technique involves adding an ion-pairing reagent to the mobile phase, which is a large organic ion with an opposite charge to the analyte.

For the anionic this compound, a cationic ion-pairing reagent, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), is used. nih.gov The TBAB forms an electrically neutral, hydrophobic ion pair with the negatively charged sulfate group of the analyte. This increased hydrophobicity enhances the interaction with the C18 stationary phase, leading to greater retention and improved separation from other components in the sample matrix. This method has been successfully developed and validated for the simultaneous analysis of p-nitrophenol and its sulfate and glucuronide conjugates, demonstrating its power for studying metabolic pathways. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (Reversed-Phase) | nih.gov |

| Mobile Phase | Methanol-0.01 M citrate (B86180) buffer (pH 6.2) (47:53, v/v) | nih.gov |

| Ion-Pair Reagent | 0.03 M Tetrabutylammonium Bromide (TBAB) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV-Vis at 290 nm | nih.gov |

| Elution Mode | Isocratic | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Binding Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework of a molecule.

For this compound, ¹H NMR spectroscopy would confirm the presence and connectivity of the protons on the aromatic ring. The meta-substitution pattern would give rise to a unique set of signals with characteristic chemical shifts and coupling constants, allowing it to be distinguished from its ortho and para isomers. Similarly, ¹³C NMR spectroscopy would show distinct signals for each of the six aromatic carbons, with the carbons bonded to the nitro and sulfate groups being significantly shifted due to the electron-withdrawing effects of these substituents.

Beyond structural confirmation, NMR is also a powerful technique for investigating molecular interactions. For example, binding of this compound to the active site of an enzyme can be studied by monitoring changes in the NMR spectrum. Chemical shift perturbations, where the resonance frequencies of specific nuclei in either the substrate or the protein change upon binding, can provide valuable information about the binding site and the nature of the interaction. This makes NMR a key technique for probing the structural basis of enzyme-substrate recognition.

Enzymatic Hydrolysis Mechanisms and Sulfatase Activity Studies with M Nitrophenyl Sulfate

Catalytic Pathways of Arylsulfatases: S-O and C-O Bond Cleavage Mechanistic Investigations

The hydrolysis of organic sulfate (B86663) esters can theoretically proceed through two distinct mechanistic pathways: cleavage of the sulfur-oxygen (S-O) bond or cleavage of the carbon-oxygen (C-O) bond. Arylsulfatases, which are categorized as Class I sulfatases, have been shown to operate via a mechanism involving the hydrolytic cleavage of the S-O bond.

The catalytic cycle is initiated by a nucleophilic attack on the sulfur atom of the aryl sulfate substrate. This mechanism is distinct from that of other sulfatases, such as Class III enzymes, which catalyze an attack at the carbon atom, resulting in C-O bond cleavage for the hydrolysis of alkyl sulfates. Quantum chemical studies on the hydrolysis of p-nitrophenyl sulfate by Pseudomonas aeruginosa arylsulfatase (PAS) support a multistep mechanism that culminates in the cleavage of the S-O bond. Kinetic isotope effect (KIE) studies further corroborate this, providing evidence of significant S–O bond fission during the transition state of the enzyme-catalyzed reaction. This S-O cleavage pathway results in the formation of a corresponding alcohol (a phenol (B47542) in the case of aryl sulfates) and inorganic sulfate.

Kinetic Characterization of Sulfatase Enzymes Utilizing Aryl Sulfates as Substrates

The kinetic properties of sulfatase enzymes are typically characterized using aryl sulfate substrates like p-nitrophenyl sulfate (pNPS) due to the chromogenic nature of the resulting product, which simplifies activity measurement.

The Michaelis constant (Km) and maximum velocity (Vmax) are key parameters that describe the affinity of an enzyme for its substrate and its maximum catalytic rate, respectively. Studies on various arylsulfatases have revealed a range of kinetic values, reflecting differences in enzyme source and structure. For instance, arylsulfatase from Aerobacter aerogenes exhibits a high affinity for pNPS, with a reported Km value of 1.03 mM. In comparison, soluble arylsulfatase from the snail Helix pomatia has a Km of 2.18 mM, while its immobilized form shows a lower affinity with a Km of 5.29 mM. The catalytic efficiency, often expressed as Kcat/Km, for the Aerobacter aerogenes enzyme was determined to be 8.7 × 105 M−1∙s−1, indicating a high affinity for the substrate. Mutagenesis studies on human arylsulfatase A have demonstrated that alterations in active site residues can significantly impact kinetics, with some mutations leading to a more than 10-fold increase in Km and a decrease in Vmax to as little as 1-26% of wild-type activity.

Table 1: Kinetic Parameters of Various Arylsulfatases with p-Nitrophenyl Sulfate

The catalytic activity of arylsulfatases is highly dependent on both pH and temperature. The optimal conditions vary depending on the source of the enzyme. Arylsulfatase from Aerobacter aerogenes displays its highest activity at a pH of 7.1 and a temperature of 37°C, with a functional range between 35°C and 45°C. Similarly, an immobilized arylsulfatase from Helix pomatia was found to have optimal operating conditions of pH 7.0 and 25°C. However, the same enzyme in its soluble form exhibits a more acidic pH optimum between pH 4 and 5. Human arylsulfatase A also functions optimally at an acidic pH of 4.5, and mutations to its active site residues can cause this optimum to shift upwards by 0.2 to 0.8 pH units. A sulfatase from Pedobacter yulinensis is most active at a neutral pH range of 6.5–7.5. The thermal stability of this enzyme was found to be highest at pH 6.5, with a melting temperature (Tm) of approximately 48°C.

Table 2: Optimal pH and Temperature for Various Sulfatases

Mechanistic Investigations of Sulfate Transfer and Hydrolysis by Sulfatases

Detailed mechanistic studies have elucidated the critical roles of specific amino acid residues and metal ions in the active site, as well as the nature of reaction intermediates and transition states.

The active site of arylsulfatases contains a unique and catalytically essential residue, Cα-formylglycine (FGly), which is generated through the post-translational modification of a conserved cysteine or serine residue. This FGly residue exists as an aldehyde hydrate (B1144303), and its two geminal hydroxyl groups are directly involved in the catalysis of sulfate ester cleavage.

The active site is a highly organized environment where the FGly residue works in concert with a divalent cation and a network of polar amino acids connected by hydrogen bonds. Site-directed mutagenesis of human arylsulfatase A has identified several crucial residues. Lys123 and Lys302 are critical for binding the substrate, while others, such as His125 and Asp281, participate directly in the catalytic mechanism. In Pseudomonas aeruginosa arylsulfatase, residues Lys375 and His211 have been identified as key players in stabilizing the leaving group during the reaction.

Divalent cations are also integral to the catalytic function. In arylsulfatase A, a divalent cation, often Mg2+, is complexed by several aspartate and asparagine residues (Asp29, Asp30, Asp281, and Asn282), contributing to the structural integrity and catalytic activity of the active site. In other sulfatases, such as one from Pedobacter yulinensis, calcium has been identified as the preferred metal cofactor.

The enzymatic hydrolysis of aryl sulfates proceeds through a well-defined catalytic cycle involving specific intermediates and a highly stabilized transition state. The reaction begins with the formation of a non-covalent enzyme-substrate (ES) complex. This is followed by the nucleophilic attack of the hydrated FGly residue on the sulfur atom of the substrate, leading to the formation of a covalent intermediate and the cleavage of the S-O bond. This step proceeds through a transition state that has a significantly more associative character compared to the uncatalyzed reaction in solution.

Kinetic isotope effect studies have shown that there is a considerable degree of bond breaking in the transition state. The structure of the transition state is thought to have significant sulfur trioxide character. Following the release of the phenol product, the resulting sulfated enzyme intermediate is hydrolyzed. This involves the breakdown of a hemiacetal by base-catalyzed cleavage, with inorganic sulfate acting as the leaving group. The enzyme's active site is then regenerated by the hydration of the FGly aldehyde, preparing it for the next catalytic cycle. Some studies have proposed the existence of two types of sulfated enzyme intermediates: a pentacoordinate intermediate and a tricoordinate intermediate.

Comparative Enzymology: Distinctions Between Phosphate (B84403) and Sulfate Hydrolysis Pathways

The enzymatic hydrolysis of sulfate and phosphate esters, while seemingly similar, involves distinct mechanistic and thermodynamic pathways dictated by the intrinsic chemical differences between sulfur and phosphorus. Although both reactions proceed fundamentally through in-line nucleophilic displacement, the nature of the transition state and the strategies employed by enzymes to achieve catalysis and specificity differ significantly. Many enzymes that catalyze these reactions, such as members of the alkaline phosphatase superfamily, are evolutionarily related and may even exhibit promiscuous activity, hydrolyzing both sulfate and phosphate esters, which provides a unique opportunity for direct comparison. oup.comacs.orgnih.gov

Fundamental Mechanistic Differences

At a basic level, the hydrolysis of both aryl sulfates and aryl phosphates involves the attack of a nucleophile on the central sulfur or phosphorus atom, leading to the cleavage of the S-O or P-O ester bond. However, the distribution of charge and the geometry of the intermediates and transition states are different. Theoretical comparisons between p-nitrophenyl sulfate and p-nitrophenyl phosphate hydrolysis suggest that despite similarities, the solvation effects and the electrostatic preorganization required within an enzyme's active site for efficient catalysis are quite different for each reaction. nih.gov

Transition State Analysis

A primary distinction between the two pathways lies in the character of their respective transition states (TS). In uncatalyzed, aqueous solution, the hydrolysis of both p-nitrophenyl phosphate (pNPP) and p-nitrophenyl sulfate (pNPS) is believed to proceed through loose, dissociative transition states with significant bond cleavage to the leaving group. rsc.org However, enzymatic catalysis introduces significant modifications to the TS structure.

Studies on promiscuous enzymes like Pseudomonas aeruginosa arylsulfatase (PAS), which hydrolyzes both sulfate and phosphate monoesters, have been particularly illuminating. nih.gov Using tools like linear free energy relationships (LFERs) and kinetic isotope effects (KIEs), researchers have demonstrated that the enzyme's active site alters the reaction pathway differently for each substrate. nih.govnih.gov

Linear Free Energy Relationships (LFERs): The sensitivity of the reaction rate to the pKa of the leaving group is measured by the Brønsted coefficient (βleaving group). A large negative value indicates a high degree of negative charge buildup on the leaving group oxygen in the transition state, characteristic of a dissociative mechanism. For the uncatalyzed hydrolysis of sulfate esters, the βleaving group is -1.81. nih.gov In the PAS active site, this value becomes significantly less negative (-0.33), indicating that the enzyme stabilizes the developing negative charge on the leaving group. nih.gov This stabilization is achieved through interactions with active site residues like K375 and H211. nih.gov A similar, though less pronounced, reduction in sensitivity is seen for phosphate ester hydrolysis. nih.gov

Kinetic Isotope Effects (KIEs): KIEs provide further detail on the transition state structure. For the PAS-catalyzed hydrolysis of sulfate esters, 18Ononbridge KIEs indicate that the transition state has a significantly more associative character (i.e., more bond formation with the incoming nucleophile) compared to the uncatalyzed reaction. nih.govnih.gov Crucially, this shift toward a more associative TS is not observed for the promiscuous hydrolysis of phosphate esters by the same enzyme. nih.govnih.gov This difference in the nature of the enzyme-stabilized transition state is considered a major factor in determining the enzyme's specificity for its native sulfate substrate over phosphate esters. nih.gov

| Parameter | Uncatalyzed Reaction | PAS-Catalyzed Reaction | Interpretation |

| Sulfate Hydrolysis | |||

| βleaving group | -1.81 | -0.33 | Enzyme active site stabilizes negative charge on the leaving group in the TS. nih.gov |

| 18Obridge KIE | - | 1.0088 | Indicates a considerable degree of S-O bond breaking in the TS. nih.gov |

| 18Ononbridge KIE | More Dissociative | More Associative | TS for enzymatic sulfate hydrolysis has more associative character. nih.govnih.gov |

| Phosphate Hydrolysis | |||

| βleaving group | -1.23 | Less negative than solution | Enzyme stabilizes the leaving group, but the TS character is different from sulfate hydrolysis. rsc.orgnih.gov |

| 18Ononbridge KIE | Dissociative | Remains Dissociative | No shift to a more associative TS is observed in the enzyme. nih.gov |

This table summarizes comparative kinetic data for sulfate and phosphate monoester hydrolysis, highlighting the mechanistic distinctions revealed by studies on Pseudomonas aeruginosa arylsulfatase (PAS).

Thermodynamic and Active Site Distinctions

Despite the similarities in reaction rates and KIEs for the uncatalyzed hydrolysis of pNPP and pNPS, a striking difference is observed in their activation entropies (ΔS‡). rsc.org This thermodynamic parameter points to fundamental differences in the organization of the solvent and the reacting species along the reaction coordinate.

| Reaction | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) |

| p-Nitrophenyl phosphate (pNPP) Hydrolysis | ~29 kcal/mol | Near-zero |

| p-Nitrophenyl sulfate (pNPS) Hydrolysis | ~29 kcal/mol | -18.5 cal K-1 mol-1 |

Source: Data adapted from relevant literature discussing the thermodynamics of pNPP and pNPS hydrolysis. rsc.org

Enzyme active sites are exquisitely tuned to accommodate these differences. Sulfatases, like PAS, utilize a Cα-formylglycine hydrate as the key catalytic nucleophile and a divalent metal cation, typically Ca²⁺, to stabilize the substrate and the transition state. nih.govresearchgate.net In contrast, canonical phosphatases like alkaline phosphatase often employ a bimetallic core (e.g., two Zn²⁺ ions) and a serine nucleophile. The arrangement of hydrogen bond donors and charged residues within the active site is critical for discriminating between the trigonal bipyramidal transition state of phosphate hydrolysis and the corresponding transition state for sulfate hydrolysis. nih.gov The ability of an enzyme to preferentially stabilize one transition state over the other is the basis of its catalytic specificity.

Computational Chemistry and Theoretical Modeling of M Nitrophenyl Sulfate Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energetics

Density Functional Theory (DFT) has become a powerful tool for investigating the molecular geometry and energetics of organic molecules like m-nitrophenyl sulfate (B86663). DFT calculations are employed to determine the lowest energy conformation of the molecule, predict its structural parameters (bond lengths, bond angles, and dihedral angles), and calculate its electronic properties.

Methodologies such as the B3LYP hybrid functional combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly used to optimize the molecular geometry and compute vibrational frequencies. mdpi.comresearchgate.net These calculations can accurately predict infrared spectra, which can then be compared with experimental data for validation. mdpi.com Furthermore, DFT is used to calculate global chemical reactivity descriptors, including chemical hardness, electronic chemical potential, and electrophilicity, which provide insights into the relative stability and reactivity of the molecule. researchgate.net The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also determined, with the HOMO-LUMO energy gap being a key indicator of chemical reactivity. researchgate.net

Table 1: Representative Theoretical Data for Nitrophenyl-Containing Compounds from DFT Calculations

| Parameter | Calculated Value | Method/Basis Set | Reference |

| Interaction Energy (dimer) | -12.4 kcal/mol | B3LYP-D3(BJ)/6-311++G(d,p) | mdpi.com |

| HOMO-LUMO Energy Gap | 4.0 eV | B3LYP/6-311+G(d,p) | mdpi.com |

| Total Energy | -1706.41 Hartree | B3LYP/6-31+G(d,p) | mdpi.com |

| S=O Stretching Frequency | 1298 cm⁻¹ | B3LYP/6-311++G(d,p) | mdpi.com |

This table presents representative data from DFT calculations on related nitrophenyl compounds to illustrate the types of parameters obtained through these computational methods.

Simulation of Anion Binding and Host-Guest Interactions (e.g., C3-symmetric Sulfate Complexes)

Computational simulations are instrumental in understanding how the m-nitrophenyl sulfate anion interacts with host molecules. These studies are particularly relevant in the field of supramolecular chemistry, where the goal is to design synthetic receptors that can selectively bind specific guests. High-level DFT calculations have been successfully used to study the anion-binding properties of tripodal-based hexaurea receptors functionalized with m-nitrophenyl groups. nih.govresearchgate.net

These simulations have shown that such receptors exhibit a strong affinity for the sulfate anion over other inorganic oxoanions. nih.govresearchgate.net The calculations support crystallographic results, demonstrating that a C3-symmetric conformation of the sulfate complex is achieved due to the complementary hydrogen bonding between the receptor's NH groups and the sulfate's oxygen atoms. nih.govacs.org Structural analysis of these complexes reveals that the receptor organizes its urea-binding sites toward a central cavity, creating a precise orientation around the tetrahedral sulfate anion, which is stabilized by as many as 12 hydrogen-bonding interactions. researchgate.netacs.orgacs.org The receptor and the encapsulated sulfate are located on a threefold axis, a structural feature confirmed by both experimental data and theoretical models. nih.govresearchgate.netnih.gov

Table 2: Key Interaction Features in a C3-Symmetric Sulfate Complex with an m-Nitrophenyl-Functionalized Receptor

| Feature | Description | Significance | Reference |

| Symmetry | C3-symmetric encapsulated sulfate complex | Ideal geometric and electronic complementarity | nih.gov |

| Hydrogen Bonds | 12 stabilizing NH···O interactions | High affinity and selectivity for sulfate | nih.govresearchgate.netacs.org |

| Binding Site | Urea groups oriented towards a central cavity | Precise positioning for optimal interaction | researchgate.netacs.orgacs.org |

| Coaxial Alignment | Receptor's tertiary amine and sulfate's sulfur atom on the threefold axis | Defines the overall structure of the host-guest complex | researchgate.netnih.gov |

Theoretical Examination of Hydrolysis Reaction Pathways and Transition States

The hydrolysis of aryl sulfates is a fundamental reaction in biochemistry, often catalyzed by sulfatase enzymes. Theoretical methods, particularly DFT, are used to map the potential energy surfaces for these reactions, allowing for the identification of intermediates and transition states. By calculating the energy barriers associated with different proposed mechanisms, researchers can elucidate the most likely reaction pathway.

For the hydrolysis of p-nitrophenyl sulfate, a close analog of the meta-isomer, free energy surfaces have been generated using DFT with continuum solvation models like PCM or COSMO to mimic the aqueous environment. lu.se These studies involve geometry optimization of reactants, products, and transition states. lu.se The calculations can reproduce experimentally observed activation barriers and kinetic isotope effects with reasonable accuracy. lu.se Such theoretical comparisons have revealed that the hydrolysis of p-nitrophenyl sulfate proceeds through a more expansive pathway than its phosphate (B84403) analogue, and that solvation effects are significantly different between the two reactions upon moving from the ground state to the transition state. lu.se These findings have important implications for understanding how enzymes that catalyze these reactions must have active sites with distinct electrostatic preorganization. lu.se

Computational Approaches to Enzyme-Substrate Recognition and Catalysis

Understanding how enzymes recognize and catalyze reactions involving substrates like this compound is a major focus of computational enzymology. Molecular docking and molecular dynamics (MD) simulations are key computational tools used to study the interactions between a substrate and an enzyme's active site. nih.gov

Docking studies can predict the preferred binding orientation of this compound within the active site of an arylsulfatase, identifying key amino acid residues involved in substrate binding. nih.gov Following docking, MD simulations can be performed to explore the dynamic behavior of the enzyme-substrate complex over time. nih.gov These simulations provide insights into the conformational changes that may occur upon substrate binding and can help to understand the role of protein dynamics in catalysis. nih.gov

Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods can be employed to model the catalytic reaction itself. In this hybrid approach, the substrate and the immediate active site residues are treated with a high level of quantum mechanics theory, while the rest of the protein and solvent are described by a classical molecular mechanics force field. This allows for the detailed study of bond-breaking and bond-forming events within the complex environment of the enzyme, providing a deeper understanding of the catalytic mechanism.

Development and Application of M Nitrophenyl Sulfate As a Biochemical Probe

Chromogenic and Fluorogenic Substrates in Sulfatase Activity Assays

The measurement of sulfatase activity relies heavily on substrates that produce a detectable signal upon enzymatic cleavage. m-Nitrophenyl sulfate (B86663) belongs to a class of chromogenic substrates that, upon hydrolysis by a sulfatase, release a colored product. The principle is straightforward: the sulfatase cleaves the sulfate ester bond of m-nitrophenyl sulfate, yielding a sulfate ion and m-nitrophenol. The resulting m-nitrophenolate ion has a distinct color that can be quantified spectrophotometrically, allowing for the measurement of enzyme activity.

This approach is part of a larger family of optical probes used in sulfatase assays. These probes can be broadly categorized as either chromogenic (color-producing) or fluorogenic (fluorescence-producing).

Chromogenic Substrates: These compounds, like p-nitrophenyl sulfate (pNPS) and p-nitrocatechol sulfate (pNCS), are valued for their simplicity and accessibility. nih.gov Upon hydrolysis, they release p-nitrophenol or p-nitrocatechol, respectively, which can be detected by measuring absorbance at specific wavelengths (e.g., 400 nm for p-nitrophenol). pnas.org These assays are robust and form the basis of many standard sulfatase activity protocols. sigmaaldrich.com For instance, the activity of arylsulfatases is routinely assayed using pNPS. nih.gov

Fluorogenic Substrates: For enhanced sensitivity, researchers often turn to fluorogenic substrates. These molecules are non-fluorescent or weakly fluorescent until the sulfate group is removed, which releases a highly fluorescent compound. A widely used example is 4-methylumbelliferyl sulfate (4-MUS). nih.gov Hydrolysis of 4-MUS yields 4-methylumbelliferone (B1674119) (4-MU), a product with strong fluorescence. However, a drawback of 4-MUS is that the optimal fluorescence of 4-MU is achieved at a pH higher than the optimal pH for many sulfatases, often necessitating a discontinuous assay where the reaction is stopped and the pH is raised. nih.gov To overcome this, newer probes have been developed. DDAO-sulfate, for example, releases the fluorophore DDAO upon hydrolysis, which has a pKa of 5.0, allowing for continuous monitoring of sulfatase activity at the acidic pH optima typical for many of these enzymes. pnas.org

The choice of substrate depends on the specific requirements of the experiment, such as the desired sensitivity, the pH optimum of the enzyme, and whether a continuous or endpoint assay is preferred.

| Substrate Type | Example Compound | Product of Hydrolysis | Detection Method | Key Features |

| Chromogenic | p-Nitrophenyl sulfate (pNPS) | p-Nitrophenol | Spectrophotometry (Absorbance at ~400 nm) | Simple, robust, widely used for standard assays. nih.govpnas.org |

| Chromogenic | p-Nitrocatechol sulfate (pNCS) | p-Nitrocatechol | Spectrophotometry (Absorbance at ~515 nm) | Alternative chromogenic substrate used in many commercial kits. sigmaaldrich.com |

| Fluorogenic | 4-Methylumbelliferyl sulfate (4-MUS) | 4-Methylumbelliferone (4-MU) | Fluorometry | High sensitivity; often requires discontinuous assay due to pH dependence. nih.gov |

| Fluorogenic | DDAO-sulfate | 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO) | Fluorometry | Allows for continuous assay at acidic pH; also exhibits chromogenic properties. pnas.org |

Rational Design of Sulfatase Activity-Based Probes (ABPs)

One advanced design employs a "self-immolating" linker. In this approach, a sulfated aromatic group acts as the trigger. nih.gov Once a sulfatase removes the sulfate group, the resulting phenol (B47542) initiates an electronic cascade that leads to the cleavage of the linker and the release of a cargo or reporter molecule. nih.gov This modular design is highly versatile because the substrate portion can be modified to target specific sulfatases without altering the reporter. nih.gov This strategy has been used to create bioluminescent probes where sulfatase activity uncages aminoluciferin, leading to a highly sensitive light-based readout. nih.gov

Another rational design approach focuses on creating irreversible inhibitors that act as ABPs. Many of these are based on an aryl sulfamate (B1201201) ester pharmacophore. mdpi.com These compounds, designed to mimic the natural steroid substrates of enzymes like steroid sulfatase (STS), enter the active site where the sulfamate group is transferred to a catalytic residue, leading to irreversible inactivation of the enzyme. mdpi.com By attaching a reporter tag to such an inhibitor, researchers can specifically label and identify active sulfatase enzymes within a complex proteome.

The design principles for these advanced probes include:

Substrate Mimicry : The probe must be recognized and processed by the target sulfatase. This often involves using an aryl sulfate or sulfamate core. nih.govmdpi.com

Signal Activation : The enzymatic reaction must trigger a significant change in the reporter's properties (e.g., color, fluorescence, or bioluminescence).

Modular Construction : Separating the substrate and reporter moieties with a linker allows for independent optimization of each component for improved specificity and signaling. nih.gov

Irreversible Binding (for some ABPs) : For probes designed to label enzymes, incorporating a reactive group like a sulfamate ensures a stable, covalent bond with the active enzyme. mdpi.com

Utilization in High-Throughput Screening for Enzyme Modulators

The simplicity and reliability of assays using nitrophenyl sulfate-based substrates make them highly suitable for high-throughput screening (HTS) to discover modulators (inhibitors or activators) of sulfatase activity. assaygenie.com HTS involves the rapid testing of large libraries of chemical compounds for their effect on a specific biological target. For sulfatases, this is typically done in a microplate format (96- or 384-well plates), where each well contains the enzyme, the substrate (such as p-nitrophenyl sulfate), and a different test compound.

The process generally follows these steps:

A solution of the target sulfatase is dispensed into the wells of a microplate.

Compounds from a chemical library are added to each well.

After a brief incubation, the enzymatic reaction is initiated by adding a chromogenic or fluorogenic substrate like p-nitrophenyl sulfate.

The plate is incubated for a set period, after which the reaction is stopped.

A plate reader measures the absorbance or fluorescence in each well.

A decrease in the colored or fluorescent product compared to a control well (containing no inhibitor) indicates that the test compound has inhibited the sulfatase. Conversely, an increase in signal could indicate an activator. This method allows for the screening of thousands of compounds in a short period. For example, a fluorescence-based microplate assay was developed for the HTS of human sulfotransferase (hSULT1A) inhibitors, highlighting the utility of such optical assays in large-scale screening. mdpi.com

Furthermore, HTS has been combined with directed evolution techniques to engineer sulfatases with improved properties. In one study, an ultra-high-throughput screening procedure used a fluorogenic substrate to screen over 100,000 variants of a bacterial arylsulfatase. This led to the identification of enzyme variants with up to a 6.2-fold improvement in performance toward 4-nitrophenyl sulfate. nih.gov

Applications in Investigating Sulfatase Function in Microbial and Eukaryotic Systems

Probes like this compound are indispensable for studying the roles of sulfatases in a wide array of biological contexts, from single-celled organisms to complex eukaryotes.

Gut Microbiome: In the human gut symbiont Bacteroides thetaiotaomicron, which plays a key role in degrading complex carbohydrates, pNPS was used as a general substrate to screen for sulfatase activity among ten potential sulfatase genes, helping to identify enzymes involved in glycan foraging. nih.gov

Pathogen Identification: Sulfatase activity has long been explored as a biochemical marker for identifying mycobacterial species. Probes like pNPS and others have been used to detect sulfatase activity in lysates of various Mycobacterium species, revealing distinct "fingerprints" of activity that can help differentiate between them. pnas.org

Environmental Microbiology: The activity of a sulfatase from Pedobacter yulinensis, a bacterium isolated from soil, was characterized using aromatic sulfated substrates. mdpi.com Such studies help elucidate the metabolic capabilities of environmental microbes.

Eukaryotic Systems: In eukaryotes, sulfatases are involved in numerous critical processes, including hormone regulation, cellular degradation within lysosomes, and cell signaling. Deficiencies in specific sulfatases are linked to severe genetic disorders.

Lysosomal Storage Disorders: Many human sulfatases are lysosomal enzymes with acidic pH optima. Probes that function effectively at low pH are essential for studying these enzymes, which are implicated in conditions like metachromatic leukodystrophy and mucopolysaccharidosis.

Cancer Research: Steroid sulfatase (STS) is a major therapeutic target in hormone-dependent cancers, such as breast cancer, because it converts inactive steroid sulfates into active estrogens. nih.gov The development and testing of STS inhibitors frequently rely on assays that measure the enzyme's activity, often using natural or synthetic substrates in cell lysates or purified enzyme preparations. nih.gov

Cellular Activity Probes: Bioluminescent probes designed with a sulfated trigger have been used to detect sulfatase activity in human cell lysates (from HEK293 cells). These studies revealed differences in substrate preference between human and M. tuberculosis sulfatases, suggesting that such probes could be used to study species-specific enzyme activities even within a co-culture model of infection. nih.gov

Environmental Research Perspectives and Biodegradation Mechanisms of Nitrophenyl Sulfates

Microbial Degradation Pathways of Aryl Sulfates in Environmental Matrices

Microorganisms play a pivotal role in the sulfur cycle by mineralizing organically bound sulfur, making it available for other organisms. When preferred sulfur sources like inorganic sulfate (B86663) are scarce, many microbes can express specific enzymes to hydrolyze sulfate esters, such as aryl sulfates, to meet their metabolic sulfur demands. nih.gov This process is part of a broader "sulfate starvation-induced" response. nih.gov

The degradation of aryl sulfates in environmental settings like soil and water is primarily a hydrolytic process. Microbes cleave the ester bond, releasing an aromatic alcohol and inorganic sulfate. The released aromatic moiety can then be funneled into various aerobic or anaerobic degradation pathways. For nitrophenol compounds, bacteria have evolved diverse aerobic strategies for the removal of the nitro group, converting the aromatic compounds into central metabolites. researchgate.net For example, mixed microbial cultures enriched from municipal activated sludge have demonstrated the ability to degrade nitrophenols, with strains of Comamonas testosteroni and Acidovorax delafieldii showing a broad degradation capability. nih.gov

Desulfation : The initial and rate-limiting step where the sulfate group is cleaved from the aromatic ring.

Aromatic Ring Cleavage : The subsequent degradation of the resulting nitrophenol.

Studies on p-nitrophenol (PNP), a related compound, show that its biodegradation can proceed through pathways that form intermediates like hydroquinone (B1673460) or 4-nitrocatechol, which are then further broken down. frontiersin.orgnih.govnih.gov The specific pathway utilized often depends on the microbial species and the prevailing environmental conditions, such as the presence or absence of oxygen. frontiersin.orgnih.gov

Enzymatic Systems Involved in Environmental Desulfation Processes

The key enzymes responsible for the environmental desulfation of aryl sulfates are arylsulfatases (also known as arylsulfate sulfohydrolases, EC 3.1.6.1). scirp.orgcnr.it These enzymes are widely distributed among bacteria, fungi, and other organisms and catalyze the hydrolysis of aryl sulfate esters to yield an aromatic phenol (B47542) and inorganic sulfate. cnr.itresearchgate.net The expression of arylsulfatases in many bacteria is upregulated under conditions of sulfate limitation, highlighting their role in sulfur acquisition. nih.gov

Arylsulfatases can be broadly classified into different types based on their substrate specificity and sensitivity to inhibitors scirp.org:

Type I enzymes : Show specificity for substrates like p-nitrophenyl sulfate (pNPS) and are typically inhibited by cyanide. scirp.org

Type II enzymes : Are more catalytic towards p-nitrocatechol sulfate (pNCS) and are inhibited by phosphate (B84403) and sulfate. scirp.org

p-Nitrophenyl sulfate (potassium salt) is a commonly used chromogenic substrate for assaying arylsulfatase activity. scirp.orgcaymanchem.com Upon enzymatic cleavage, it releases p-nitrophenol, which is yellow under alkaline conditions and can be easily quantified colorimetrically. caymanchem.commdpi.com This has made pNPS an invaluable tool in studying the kinetics and properties of these enzymes. For instance, studies on arylsulfatase have determined its optimal pH and temperature for activity using pNPS as the substrate. scirp.org

The table below summarizes key enzymes involved in the degradation of environmental pollutants, including the class to which arylsulfatases belong.

| Enzyme Class | Function in Bioremediation | Examples | Target Pollutants |

|---|---|---|---|

| Hydrolases | Catalyze the cleavage of chemical bonds by adding water. doi.org | Arylsulfatase, Esterase, Lipase, Protease doi.org | Aryl sulfate esters, Organophosphate pesticides, Plastics doi.org |

| Oxygenases | Incorporate oxygen into substrates, often initiating ring cleavage in aromatic compounds. mdpi.com | Dioxygenases, Monooxygenases mdpi.com | Polycyclic Aromatic Hydrocarbons (PAHs), Polychlorinated Biphenyls (PCBs) mdpi.com |

| Laccases | Oxidize a wide range of phenolic and non-phenolic compounds. mcgill.ca | Fungal Laccases (e.g., from Trametes versicolor) mcgill.ca | Phenols, Dyes, Chlorinated phenols mcgill.ca |

| Peroxidases | Catalyze the oxidation of substrates using hydrogen peroxide. mcgill.ca | Horseradish peroxidase, Lignin peroxidase mcgill.ca | Aromatic amines, Phenols mcgill.ca |

Research on the Environmental Fate and Transformation of Related Nitrophenyl Compounds

Nitrophenyl compounds, including 2-nitrophenol, 3-nitrophenol (B1666305), and 4-nitrophenol (B140041), are released into the environment primarily from industrial manufacturing, agricultural use of pesticides (like parathion, which degrades to 4-nitrophenol), and vehicle exhaust. nih.govcdc.govnih.gov There are no known natural sources of nitrophenols. cdc.gov Their fate in the environment is governed by a combination of physical and biological processes.

In the atmosphere, the primary fate processes for nitrophenols are photolysis and physical removal through wet and dry deposition. cdc.gov Their atmospheric half-lives are estimated to be between 3 and 18 days. cdc.gov

In aquatic systems and soil, both photolysis and biodegradation are significant transformation pathways. cdc.gov Biodegradation is often the most important fate process in soil. cdc.gov The rate of biodegradation can vary significantly depending on environmental conditions (aerobic vs. anaerobic) and the specific isomer. For instance, the half-life of 4-nitrophenol in topsoil under aerobic conditions can be as short as one to three days, while it can extend to 14 days under anaerobic conditions. cdc.gov Some bacterial strains, such as Stenotrophomonas sp., have been isolated that can degrade high concentrations of p-nitrophenol. oup.com

The table below provides a summary of the environmental half-lives for nitrophenols in different environmental compartments.

| Environmental Compartment | Compound | Estimated Half-Life |

|---|---|---|

| Air | Nitrophenols (general) | 3–18 days cdc.gov |

| Fresh Water (Photolysis) | Nitrophenols (general) | 1–8 days cdc.gov |

| Sea Water (Photolysis) | Nitrophenols (general) | 13–139 days cdc.gov |

| Topsoil (Aerobic) | 4-Nitrophenol | 1–3 days cdc.gov |

| 2-Nitrophenol | ~12 days cdc.gov | |

| Topsoil (Anaerobic) | 4-Nitrophenol | ~14 days cdc.gov |

| Subsoil (Aerobic) | 4-Nitrophenol | ~40 days cdc.gov |

Due to their widespread use and potential for environmental contamination, nitrophenols are considered priority pollutants by agencies like the U.S. Environmental Protection Agency (EPA). nih.govoup.comnih.gov Research continues to focus on isolating and engineering microorganisms and enzymes for more efficient bioremediation of sites contaminated with these compounds. researchgate.netwww.csiro.au

Q & A

Q. What are the established methods for synthesizing m-nitrophenyl sulfate, and what challenges are associated with its purification?

Methodological Answer:

- Synthesis typically involves sulfonation of m-nitrophenol using sulfur trioxide or chlorosulfonic acid under controlled conditions (e.g., low temperature to prevent over-sulfonation) .

- Purification challenges arise due to the compound’s sensitivity to hydrolysis. Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from anhydrous solvents (e.g., dry ethanol) is recommended .

- Characterization requires NMR (<sup>1</sup>H, <sup>13</sup>C) to confirm sulfonate group attachment and UV-Vis spectroscopy to assess purity .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Conduct kinetic stability assays by incubating the compound in buffered solutions (pH 2–12) at 25°C, 37°C, and 60°C. Monitor degradation via HPLC with a C18 column and UV detection (λ = 254 nm) .

- Thermodynamic stability can be modeled using Shomate equations to predict heat capacity (Cp) and entropy changes (ΔS°) at different temperatures, leveraging NIST thermochemical data .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar sulfonates?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) to confirm molecular ion ([M–H]<sup>–</sup> at m/z 217.02) and isotopic patterns .

- Infrared (IR) spectroscopy to identify sulfonate S=O stretching vibrations (~1350–1200 cm<sup>−1</sup>) and nitro group absorptions (~1520 cm<sup>−1</sup>) .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in aqueous vs. nonpolar solvents be resolved?

Methodological Answer:

Q. What strategies are effective for elucidating the degradation pathways of this compound in environmental matrices?

Methodological Answer:

- Use <sup>18</sup>O-labeled H2O in degradation assays followed by LC-MS/MS to track isotopic incorporation into byproducts (e.g., m-nitrophenol or sulfate esters) .

- Apply density functional theory (DFT) calculations (e.g., Gaussian 16) to model transition states and identify energetically favorable cleavage mechanisms .

Q. How should researchers design experiments to study the compound’s role as a sulfonate donor in enzymatic reactions?

Methodological Answer:

- Use stopped-flow kinetics with a fluorogenic enzyme (e.g., arylsulfatase) to measure sulfonate transfer rates. Include negative controls with sulfate-free analogs .

- Employ <sup>35</sup>S radiolabeled m-nitrophenyl sulfate to quantify sulfonate incorporation into reaction products via scintillation counting .

Q. What statistical frameworks are recommended for analyzing variability in spectroscopic data for this compound?

Methodological Answer:

- Apply principal component analysis (PCA) to UV-Vis or IR spectral datasets to identify outlier batches or instrumental drift .

- Use Bayesian regression models to quantify uncertainty in thermodynamic parameters (e.g., ΔHf°) derived from calorimetric data .

Data Synthesis & Literature Gaps

Q. How can inconsistencies in reported pKa values for this compound be addressed?

Methodological Answer:

- Re-measure pKa using potentiometric titration with a glass electrode in ionic strength-adjusted solutions (e.g., 0.1 M KCl). Compare results with computational predictions (e.g., ACD/Labs or SPARC) .

- Conduct a meta-analysis of existing literature to identify methodological outliers (e.g., studies using non-aqueous solvents) .

Q. What gaps exist in the current understanding of this compound’s environmental fate, and how can they be addressed experimentally?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.